molecular formula C8H14ClNO2 B12982009 (1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

Cat. No.: B12982009
M. Wt: 191.65 g/mol
InChI Key: RSBFMCGEQFBZBE-QDOHZIMISA-N
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Description

(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is a chiral compound with significant importance in pharmaceutical and chemical research. Its unique structure, featuring a cyclopropane ring with an amino and vinyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride typically involves asymmetric synthesis techniques. One common method includes the sequential SN2–SN2′ dialkylation of a glycine Schiff base Ni (II) complex. This process involves:

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process described above can be scaled up to produce significant quantities of the starting Ni (II) complex, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form different products.

    Reduction: The amino group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: This compound has a similar structure but differs in the stereochemistry at the cyclopropane ring.

    Ethyl 1-amino-2-cyclopropanecarboxylate: Lacks the vinyl group, making it less reactive in certain chemical reactions.

Uniqueness

(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and vinyl groups.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

ethyl (1R,2R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6-,8+;/m0./s1

InChI Key

RSBFMCGEQFBZBE-QDOHZIMISA-N

Isomeric SMILES

CCOC(=O)[C@]1(C[C@@H]1C=C)N.Cl

Canonical SMILES

CCOC(=O)C1(CC1C=C)N.Cl

Origin of Product

United States

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